(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate
Overview
Description
®-3-aminooxetan-2-one 4-methylbenzenesulfonate is a compound that combines the structural features of oxetane and sulfonate groups Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-aminooxetan-2-one 4-methylbenzenesulfonate typically involves the reaction of ®-3-aminooxetan-2-one with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the oxetane ring. The general reaction scheme is as follows:
(R)-3-aminooxetan-2-one+p-toluenesulfonyl chloride→(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
®-3-aminooxetan-2-one 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
®-3-aminooxetan-2-one 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-aminooxetan-2-one 4-methylbenzenesulfonate involves its interaction with biological targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The tosylate group enhances the compound’s reactivity, facilitating its interaction with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-aminooxetan-2-one: Lacks the tosylate group, making it less reactive in nucleophilic substitution reactions.
4-methylbenzenesulfonate derivatives: Compounds like methyl 4-methylbenzenesulfonate or ethyl 4-methylbenzenesulfonate have different core structures but share the tosylate group.
Uniqueness
®-3-aminooxetan-2-one 4-methylbenzenesulfonate is unique due to the combination of the strained oxetane ring and the reactive tosylate group. This combination imparts distinct reactivity and potential bioactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPNSUJOZQROEQ-ARGLLVQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](C(=O)O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703864 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149572-97-4 | |
Record name | 2-Oxetanone, 3-amino-, (3R)-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149572-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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